

# "Anticancer agent 106" off-target effects and toxicity in vitro

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 106*

Cat. No.: *B12402365*

[Get Quote](#)

## Technical Support Center: Anticancer Agent 106 (RXDX-106)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the **anticancer agent 106** (RXDX-106), a potent and selective small-molecule inhibitor of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and c-Met.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Anticancer Agent 106** (RXDX-106)?

A1: **Anticancer Agent 106** (RXDX-106) is a selective, orally available, small-molecule inhibitor of the TAM family of receptor tyrosine kinases (TYRO3, AXL, and MER) and the c-Met kinase. [1] It functions by binding to the kinase domain of these receptors, inhibiting their phosphorylation and downstream signaling through pathways such as MAPK and PI3K, which are critical for cancer cell proliferation, survival, and metastasis.[1][2]

Q2: What are the known on-target and potential off-target kinases for this agent?

A2: The primary on-target kinases for **Anticancer Agent 106** (RXDX-106) are TYRO3, AXL, MER, and c-Met, with low nanomolar biochemical activity.[1] While comprehensive off-target screening data is not publicly available, kinase profiling is crucial to assess selectivity. A

hypothetical kinase screening panel is provided in Table 1 to illustrate potential off-target interactions that should be experimentally determined.

**Q3:** How can I assess the in vitro cytotoxicity of **Anticancer Agent 106** in my cell lines of interest?

**A3:** Standard cytotoxicity assays, such as the MTT, MTS, or CellTiter-Glo® assays, are recommended to determine the half-maximal inhibitory concentration (IC50) in your cancer cell lines.<sup>[3]</sup> It is crucial to include appropriate controls, such as a vehicle-treated control (e.g., DMSO) and a positive control (a known cytotoxic agent). A detailed protocol for the MTT assay is provided in the Experimental Protocols section.

**Q4:** I am observing significant cytotoxicity in non-cancerous cell lines. What could be the cause?

**A4:** This could be due to off-target effects or on-target toxicities in cell lines that express the target kinases. TAM kinases, for example, are involved in normal physiological processes, including immune regulation. It is advisable to:

- Confirm the expression of TYRO3, AXL, MER, and c-Met in your non-cancerous cell lines via Western blot or qPCR.
- Perform a dose-response curve to determine if the toxicity is dose-dependent.
- Consider performing a broader kinase inhibitor profiling to identify potential off-target effects.

**Q5:** My IC50 values for a specific cell line are inconsistent across experiments. What are the potential reasons?

**A5:** Inconsistent IC50 values can arise from several factors:

- Cell passage number: Use cells within a consistent and low passage number range.
- Cell density: Ensure consistent cell seeding density across all experiments.
- Compound stability: Prepare fresh dilutions of **Anticancer Agent 106** for each experiment from a frozen stock.

- Assay variability: Standardize incubation times and reagent additions.
- DMSO concentration: Maintain a final DMSO concentration of <0.5% in your culture medium, as higher concentrations can be toxic to cells.

## Data Presentation

Table 1: On-Target and Hypothetical Off-Target Kinase Inhibition Profile of **Anticancer Agent 106** (RXDX-106)

| Kinase Target                                               | IC50 (nM) | Assay Type      | Reference>Note |
|-------------------------------------------------------------|-----------|-----------------|----------------|
| <hr/>                                                       |           |                 |                |
| On-Target                                                   |           |                 |                |
| TYRO3                                                       | 19        | Cell-free assay |                |
| AXL                                                         | 7         | Cell-free assay |                |
| MER                                                         | 29        | Cell-free assay |                |
| c-Met                                                       | 12        | Cell-free assay |                |
| <hr/>                                                       |           |                 |                |
| Hypothetical Off-Target Kinases (for illustrative purposes) |           |                 |                |
| VEGFR2                                                      | > 1000    | Biochemical     | Example        |
| EGFR                                                        | > 5000    | Biochemical     | Example        |
| SRC                                                         | 850       | Biochemical     | Example        |
| LCK                                                         | > 10000   | Biochemical     | Example        |
| <hr/>                                                       |           |                 |                |

Table 2: In Vitro Cytotoxicity of **Anticancer Agent 106** (RXDX-106) in Selected Cancer Cell Lines

| Cell Line | Cancer Type          | IC50 (µM) | Assay              | Reference/Note |
|-----------|----------------------|-----------|--------------------|----------------|
| SNU-638   | Gastric Cancer       | < 1       | Cell Viability     |                |
| MKN-45    | Gastric Cancer       | < 1       | Cell Viability     |                |
| MC38      | Colon Adenocarcinoma | > 10      | Cell Viability     |                |
| PM299L    | Not Specified        | > 15      | Cell Proliferation |                |

## Experimental Protocols

### Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

#### Materials:

- 96-well flat-bottom plates
- Cancer cell lines of interest
- Complete culture medium
- **Anticancer Agent 106 (RXDX-106)**
- DMSO (vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of **Anticancer Agent 106** in complete culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the wells and add 100  $\mu$ L of the diluted compound or vehicle control.
- Incubate for 48-72 hours at 37°C.
- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After the incubation, add 100  $\mu$ L of solubilization solution to each well.
- Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using a dose-response curve.

## Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

### Materials:

- Recombinant kinase
- Kinase-specific substrate
- **Anticancer Agent 106** (RXDX-106)
- ATP

- Kinase reaction buffer
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Microplate reader

**Procedure:**

- Prepare serial dilutions of **Anticancer Agent 106** in the appropriate buffer.
- In a multi-well plate, add the recombinant kinase, its substrate, and the diluted compound or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at the optimal temperature for the specified time.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
- Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

## Visualizations

## TAM Signaling Pathway Inhibition by Anticancer Agent 106

[Click to download full resolution via product page](#)

Caption: Inhibition of the TAM signaling pathway by **Anticancer Agent 106**.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the in vitro toxicity and selectivity of **Anticancer Agent 106**.



[Click to download full resolution via product page](#)

Caption: A troubleshooting decision tree for inconsistent IC50 results.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. ["Anticancer agent 106" off-target effects and toxicity in vitro]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12402365#anticancer-agent-106-off-target-effects-and-toxicity-in-vitro>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)